[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1019380-70-1
VCID: VC8424469
InChI: InChI=1S/C12H19N3/c13-7-11-4-2-6-15(9-11)10-12-3-1-5-14-8-12/h1,3,5,8,11H,2,4,6-7,9-10,13H2
SMILES: C1CC(CN(C1)CC2=CN=CC=C2)CN
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol

[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine

CAS No.: 1019380-70-1

Cat. No.: VC8424469

Molecular Formula: C12H19N3

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine - 1019380-70-1

Specification

CAS No. 1019380-70-1
Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
IUPAC Name [1-(pyridin-3-ylmethyl)piperidin-3-yl]methanamine
Standard InChI InChI=1S/C12H19N3/c13-7-11-4-2-6-15(9-11)10-12-3-1-5-14-8-12/h1,3,5,8,11H,2,4,6-7,9-10,13H2
Standard InChI Key LUURPVUDUOREFV-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CN=CC=C2)CN
Canonical SMILES C1CC(CN(C1)CC2=CN=CC=C2)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a piperidine ring with a pyridine moiety linked via a methylene bridge. The SMILES notation C1CC(CN(C1)CC2=CN=CC=C2)CN and InChIKey LUURPVUDUOREFV-UHFFFAOYSA-N provide precise descriptors of its connectivity . The pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) contributes to the molecule’s basicity, while the piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) introduces conformational flexibility. The primary amine (-CH₂NH₂) at the 3-position of the piperidine ring enhances hydrophilicity and potential for hydrogen bonding.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, which predict ion mobility in mass spectrometry, vary depending on adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]+206.16518148.9
[M+Na]+228.14712160.9
[M+NH₄]+223.19172157.4
[M-H]-204.15062152.9

These values suggest moderate polarity, aligning with its hybrid aromatic/aliphatic structure . The compound’s logP (estimated via PubChem algorithms) is approximately 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug design contexts .

Synthetic Approaches and Analogous Compounds

Synthetic Pathways

While no direct synthesis routes for [1-(pyridin-3-ylmethyl)piperidin-3-yl]methanamine are documented, analogous compounds provide insight into plausible methods. For example, the PMC article describes the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines via condensation of substituted pyrazol-amines with malonate esters, followed by chlorination and amine displacement . Similarly, the J. Med. Chem. study highlights Buchwald-Hartwig couplings for introducing pyridylmethyl groups to piperidine scaffolds . Applying these strategies, the target compound could be synthesized through:

  • Mannich Reaction: Condensation of piperidin-3-ylmethanamine with pyridine-3-carbaldehyde under acidic conditions.

  • Reductive Amination: Reaction of 1-(pyridin-3-ylmethyl)piperidin-3-one with ammonium acetate and sodium cyanoborohydride.

Structural Analogues in Drug Discovery

  • Antimycobacterial Agents: Pyrazolo[1,5-a]pyrimidin-7-amines with 3-(4-fluorophenyl) and 5-aryl substituents exhibit potent activity against Mycobacterium tuberculosis (MIC ≤ 0.1 μM) . The pyridinylmethyl group in these compounds enhances target binding through π-π stacking and hydrogen bonding.

  • USP1/UAF1 Inhibitors: N-Benzyl-2-phenylpyrimidin-4-amines, such as ML323, feature piperidine and pyridine motifs critical for inhibiting deubiquitinase activity (IC₅₀ = 50 nM) . The methanamine group in CID 43187077 could similarly coordinate with catalytic residues in enzyme active sites.

Toxicity and ADME Profiling

  • Absorption: Moderate oral bioavailability due to balanced lipophilicity (clogP ≈ 1.2).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with possible N-dealkylation at the piperidine nitrogen.

  • Excretion: Renal clearance predicted due to moderate molecular weight and hydrophilicity.

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